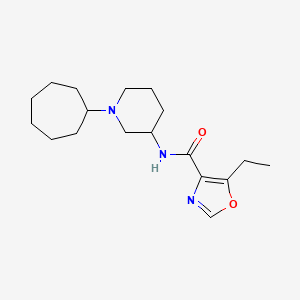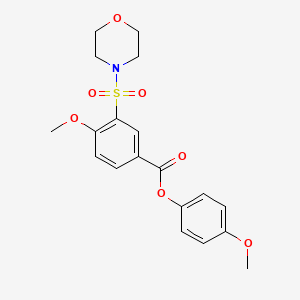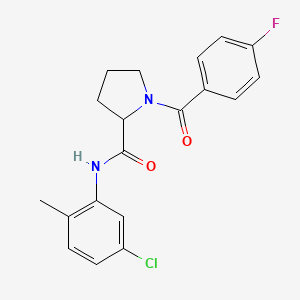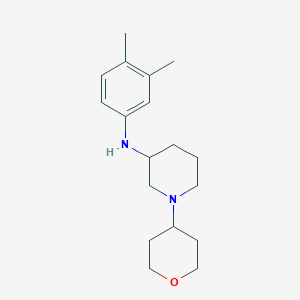
N-(1-cycloheptyl-3-piperidinyl)-5-ethyl-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cycloheptyl-3-piperidinyl)-5-ethyl-1,3-oxazole-4-carboxamide, commonly known as CX717, is a novel compound that has been studied extensively for its potential therapeutic applications. It is a member of the ampakine family of compounds, which are known to enhance the activity of AMPA receptors in the brain. CX717 has been shown to improve cognitive function, memory, and learning in animals and humans, making it a promising candidate for the treatment of various neurological disorders.
作用機序
The mechanism of action of CX717 involves the enhancement of AMPA receptor activity in the brain. AMPA receptors are involved in the transmission of signals between neurons and are important for learning and memory. CX717 enhances the activity of these receptors, leading to improved cognitive function.
Biochemical and Physiological Effects:
CX717 has been shown to have a number of biochemical and physiological effects. In animal studies, CX717 has been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory. CX717 has also been shown to increase the activity of certain enzymes that are involved in the production of energy in the brain.
実験室実験の利点と制限
One advantage of CX717 is that it has been extensively studied in both animal and human models, making it a well-characterized compound. This makes it easier to design experiments and interpret results. One limitation of CX717 is that it has a relatively short half-life, which may limit its effectiveness in some applications.
将来の方向性
There are several potential future directions for research on CX717. One area of interest is the potential use of CX717 in the treatment of Alzheimer's disease. CX717 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is the potential use of CX717 in the treatment of schizophrenia. CX717 has been shown to improve cognitive function in animal models of schizophrenia, and further research is needed to determine its potential therapeutic value in humans. Finally, there is interest in the development of new ampakine compounds that may be more effective and have fewer side effects than CX717.
合成法
CX717 can be synthesized using a multi-step process that involves the reaction of several reagents. The initial step involves the reaction of 5-ethyl-2-nitrobenzoic acid with thionyl chloride to produce 5-ethyl-2-chlorobenzoyl chloride. This is then reacted with piperidine to produce N-(1-cycloheptyl-3-piperidinyl)-5-ethyl-2-chlorobenzamide. The final step involves the reaction of this compound with oxalyl chloride and 2-amino-5-methyl-1,3-oxazole to produce CX717.
科学的研究の応用
CX717 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In animal studies, CX717 has been shown to improve cognitive function, memory, and learning. In human studies, CX717 has been shown to improve working memory and attention.
特性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-5-ethyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-2-16-17(19-13-23-16)18(22)20-14-8-7-11-21(12-14)15-9-5-3-4-6-10-15/h13-15H,2-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCJESWZLUOJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C(=O)NC2CCCN(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6106820.png)
![ethyl [1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-piperidinyl]acetate](/img/structure/B6106822.png)
![1-[2-(3-methoxybenzyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone](/img/structure/B6106827.png)
![3-{[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-pyrrol-2-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B6106835.png)
![2-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B6106846.png)



![N-[2-(acetylamino)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6106872.png)
![1-(2,2-dimethylpropyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6106878.png)
![1-[2-methoxy-6-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6106884.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)glycinamide](/img/structure/B6106895.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline](/img/structure/B6106901.png)
![[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol](/img/structure/B6106913.png)